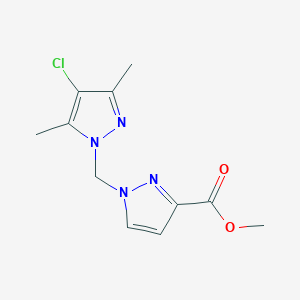
4-Fluoro-2-nitrophenylisothiocyanate
概要
説明
4-Fluoro-2-nitrophenylisothiocyanate is an organic compound with the molecular formula C(_7)H(_3)FN(_2)O(_2)S. It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a fluorine atom at the fourth position and a nitro group at the second position. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Fluoro-2-nitrophenylisothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-nitroaniline with thiophosgene. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine, to facilitate the formation of the isothiocyanate group.
Reaction Scheme:
4-Fluoro-2-nitroaniline+Thiophosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for scaling up the synthesis.
化学反応の分析
Types of Reactions
4-Fluoro-2-nitrophenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The fluorine and nitro substituents on the aromatic ring influence the reactivity towards electrophiles, making it possible to introduce additional substituents under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (e.g., methylamine) in solvents like dichloromethane.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Electrophilic Aromatic Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Thioureas: Formed from the reaction with amines.
Aminophenylisothiocyanates: Resulting from the reduction of the nitro group.
Substituted Phenylisothiocyanates: From further electrophilic aromatic substitution reactions.
科学的研究の応用
4-Fluoro-2-nitrophenylisothiocyanate is utilized in various scientific research applications, including:
Proteomics: It is used as a reagent for labeling and identifying proteins through the formation of stable thiourea linkages with amino groups in proteins.
Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the modification of surfaces and the development of functional materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism by which 4-fluoro-2-nitrophenylisothiocyanate exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. The resulting thiourea linkages are stable and can alter the function or structure of the target biomolecule, making this compound useful in biochemical assays and drug development.
類似化合物との比較
Similar Compounds
Phenylisothiocyanate: Lacks the fluorine and nitro substituents, making it less reactive in certain contexts.
4-Fluorophenylisothiocyanate: Similar structure but without the nitro group, affecting its reactivity and applications.
2-Nitrophenylisothiocyanate: Lacks the fluorine substituent, which influences its chemical behavior and reactivity.
Uniqueness
4-Fluoro-2-nitrophenylisothiocyanate is unique due to the combined presence of both fluorine and nitro groups on the aromatic ring. This combination enhances its reactivity and allows for specific interactions in chemical and biological systems that are not possible with other phenylisothiocyanate derivatives.
特性
IUPAC Name |
4-fluoro-1-isothiocyanato-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-5-1-2-6(9-4-13)7(3-5)10(11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJCLELIUSMSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3334555.png)
ruthenium(II) chloride](/img/structure/B3334563.png)
ruthenium(II) chloride](/img/structure/B3334570.png)

![(+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3334598.png)




